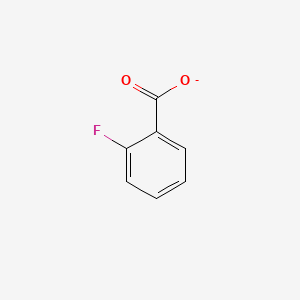

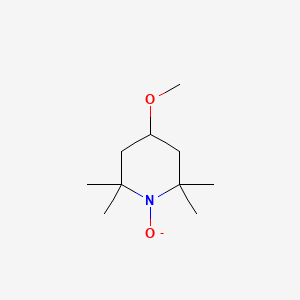

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Overview

Description

Synthesis Analysis

The synthesis of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine and related compounds involves several key steps, including the Mannich reaction, methylation, and oximation. For example, novel oxime esters of this compound were synthesized through a process starting with p-anisaldehyde, followed by condensation, methylation, and conjugation with substituted benzoyl chlorides, resulting in compounds with notable antioxidant and antimicrobial activities (Harini et al., 2014).

Molecular Structure Analysis

Studies involving X-ray crystallography and molecular mechanics calculations have provided insights into the molecular structure of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine derivatives. For instance, analysis of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives revealed unexpected eclipsed conformations, offering a deeper understanding of the molecular interactions and stability of these compounds (Anderson et al., 1993).

Chemical Reactions and Properties

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine undergoes a variety of chemical reactions, demonstrating its versatility in synthetic chemistry. For example, it can act as a stoichiometric oxidation reagent in the synthesis of oxoammonium salts and oxyl radicals, which are valuable in oxidative reactions (Mercadante et al., 2013). These compounds serve as metal-free, nontoxic, and environmentally friendly oxidants in various applications.

Physical Properties Analysis

The physical properties of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, such as its stability and radical nature, make it a compound of interest for scientific research. Studies on related compounds have shown that certain derivatives exhibit unique physical properties, including the ability to form stable radicals, which are essential for applications in spin-labeling and as fluorescence quenchers in peptide research (Martin et al., 2001).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, such as its antioxidant and antitumor properties, have been extensively studied. For instance, Metexyl, a stable nitroxide radical of this compound, has shown promising results as an oxygen radical scavenger and apoptosis inducer in vivo, highlighting its potential for further investigations and pharmacological applications (Metodiewa et al., 1999).

Scientific Research Applications

Inclusion in Calixarene Nanocapsule

- Scientific Field: Physical Chemistry .

- Application Summary: 4-Methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl (MT) is included in a calixarene nanocapsule in the solid state .

- Methods of Application: The structure and dynamics of the inclusion complex were studied using X-ray diffraction (XRD) and multi-frequency electron spin resonance (ESR). The capsules containing nitroxides were separated from each other by capsules containing diamagnetic dibenzylketone (DBK) to avoid ESR line broadening .

- Results: The single crystal XRD experiments reveal that MT along with ethanol (solvent) molecules are entrapped in a capsular type crystalline lattice of the host C6OH material .

Synthesis of Random Block Copolymer

- Scientific Field: Polymer Science .

- Application Summary: 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) is used in the synthesis of a random block copolymer comprising Poly(styrene-ran-p-methoxystyrene) and Poly(styrene-ran-p-t-butoxystyrene) .

- Methods of Application: Radical polymerization of styrene (St) with p-methoxystyrene (MSt) and p-t-butoxystyrene (BSt) was performed in the presence of MTEMPO .

- Results: The polymerization resulted in random copolymers with controlled molecular weights and desired monomer unit ratios .

Oxidation Reaction of Alcohols

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Methoxy-TEMPO is commonly employed for the oxidation reaction of alcohols (primary/secondary) .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Preparation of Hibarimicinone

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Methoxy-2,2,6,6-tetramethylpiperidine is used in the preparation of hibarimicinone .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Structural Probe for Biological Systems

- Scientific Field: Biochemistry .

- Application Summary: 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is used as a structural probe for biological systems in conjunction with electron spin resonance spectroscopy .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Reagent in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Application Summary: TEMPO has a wide range of applications including use as a reagent in organic synthesis .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Oxygen Radicals Scavenger and Apoptosis Inducer

- Scientific Field: Biochemistry .

- Application Summary: 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Metexyl) is used as an oxygen radicals scavenger and apoptosis inducer in vivo .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Fire Retardancy

- Scientific Field: Materials Science .

- Application Summary: 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl is used in the production of fire retardant materials .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Future Directions

properties

IUPAC Name |

4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWUNHAMWRFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915010 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |

CAS RN |

95407-69-5 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)

![N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1215864.png)